N-(4-Butoxybenzyl)-2,3-dichloroaniline is a chemical compound with the IUPAC name N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline. This compound is characterized by its unique molecular structure, which includes a butoxy group attached to a benzyl moiety and two chlorine atoms on an aniline ring. It is primarily studied for its potential applications in various scientific fields, including organic synthesis and materials science.
The compound can be sourced from chemical suppliers such as Benchchem, where it is cataloged under the identifier 1036512-47-6. It falls under the category of dichloroanilines, which are known for their diverse applications in pharmaceuticals and agrochemicals. The molecular formula of N-(4-Butoxybenzyl)-2,3-dichloroaniline is C17H19Cl2N, with a molecular weight of approximately 318.25 g/mol .
The synthesis of N-(4-Butoxybenzyl)-2,3-dichloroaniline typically involves the reaction of 4-butoxybenzyl chloride with 2,3-dichloroaniline. This reaction can be carried out under controlled conditions to ensure high yields and purity of the final product.
N-(4-Butoxybenzyl)-2,3-dichloroaniline features a complex molecular structure that can be represented as follows:
This structure indicates the presence of two chlorine atoms on the benzene ring and a butoxy side chain that influences its chemical properties and reactivity .
N-(4-Butoxybenzyl)-2,3-dichloroaniline participates in various chemical reactions typical of anilines and substituted aromatic compounds:
The mechanism of action for N-(4-Butoxybenzyl)-2,3-dichloroaniline in biological systems or synthetic pathways involves several steps:
The physical properties of N-(4-Butoxybenzyl)-2,3-dichloroaniline include:
Chemical properties include its reactivity due to the presence of functional groups that allow for various substitution reactions typical of aromatic compounds .
N-(4-Butoxybenzyl)-2,3-dichloroaniline has several applications in scientific research:
The synthesis of N-(4-Butoxybenzyl)-2,3-dichloroaniline relies on SN₂ aromatic substitution between 2,3-dichloroaniline and 4-butoxybenzyl chloride. This reaction proceeds via a concerted bimolecular mechanism where the nucleophilic aniline nitrogen attacks the electrophilic benzyl carbon, displacing chloride. Key challenges include suppressing dialkylation byproducts and managing steric hindrance from the ortho-chloro substituents. Optimized protocols employ stoichiometric control, maintaining a 1.1:1 ratio of aniline to alkyl halide to minimize over-alkylation. Reaction monitoring via thin-layer chromatography (TLC) or HPLC-MS confirms >95% conversion within 6 hours at 80°C in aprotic solvents [1].
Purification leverages crystallization from ethanol/water mixtures (3:1 v/v), yielding crystalline product with >98% purity. For lab-scale synthesis, Schlenk techniques under nitrogen atmospheres prevent oxidation of the aniline moiety. Computational studies indicate the ortho-chloro groups reduce nucleophilicity by ~15% compared to unsubstituted aniline, necessitating adjusted reaction times [1] [2].
Solvent polarity and catalyst choice critically impact coupling efficiency. Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing transition states. As shown in Table 1, DMF achieves 92% yield but complicates product isolation, while toluene necessitates phase-transfer catalysts but offers easier purification.
Catalytic systems significantly influence kinetics:
Table 1: Solvent and Catalyst Screening for Benzyl-Aniline Coupling
Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
DMF | None | 80 | 6 | 92 | 95 |
Toluene | TEA (5 mol%) | 110 | 8 | 85 | 98 |
Acetonitrile | Pd/dtBP | 25 | 12 | 89 | 97 |
Ethanol | CuI | 70 | 10 | 78 | 90 |
Microwave-assisted reactions in N-methylpyrrolidone (NMP) reduce processing times to <30 minutes but pose scalability challenges. Solvent-free mechanochemical approaches show promise but require optimization for industrial translation [1] [2] [5].
Industrial production faces trade-offs between batch and continuous-flow methodologies. Batch reactors (e.g., 500 L stirred tanks) enable simple process validation but suffer from thermal gradients and extended cycle times (12–14 hours including heating/cooling phases). In contrast, continuous-flow systems with static mixers achieve:
Table 2 compares key performance metrics:
Table 2: Batch vs. Continuous-Flow Production Parameters
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Capacity | 500 L | 20 L/min flow rate |
Reaction Time | 10 h | 45 min residence time |
Annual Output | 15 tons | 200 tons |
Byproduct Formation | 4.2% | 0.9% |
Energy Consumption | 850 kWh/ton | 320 kWh/ton |
Material compatibility remains challenging for continuous systems due to benzyl chloride corrosion. Hastelloy C-276 reactors with in-line crystallization units address this, enabling integrated processing. Hybrid approaches using semi-batch precursor preparation with continuous coupling are emerging [2] [3] [4].
Ball milling stoichiometric mixtures of 2,3-dichloroaniline and 4-butoxybenzyl chloride with K₂CO₃ base achieves 88% yield in 2 hours. Advantages include:
Microwave irradiation (300 W, 140°C) in PEG-400 accelerates reactions to 15 minutes with 94% yield. Key parameters:
Scale-up uses continuous microwave reactors with segmented flow, achieving kilogram/hour outputs. Life-cycle analysis shows 40% lower carbon footprint versus conventional routes [3] [5].
Appendix: Compound Index
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